

structural alignment of Pfp with other phosphotransferases

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Structural Showdown: Pfp Versus Other Phosphotransferases

A comparative guide for researchers, scientists, and drug development professionals on the structural alignment of pyrophosphate-dependent phosphofructokinase (Pfp) with other key phosphotransferases. This guide provides a detailed analysis of structural similarities and differences, supported by quantitative data and experimental protocols.

Pyrophosphate-dependent phosphofructokinase (Pfp or PPi-PFK) plays a crucial role in the glycolytic pathway of certain prokaryotes and plants by catalyzing the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate using pyrophosphate as the phosphoryl donor. While functionally analogous to the more common ATP-dependent phosphofructokinase (ATP-PFK), Pfp exhibits distinct structural features that set it apart from other phosphotransferases. Understanding these structural nuances is critical for elucidating its unique regulatory mechanisms and for the potential development of selective inhibitors.

Quantitative Structural Comparison

The structural alignment of Pfp with other phosphotransferases reveals both conserved domains and significant variations. The following table summarizes key quantitative data from structural comparison studies.



| Protein 1 | Protein 2 | PDB ID 1 | PDB ID 2 | Sequence Identity (%) | RMSD (Å) | Key Structural Differenc es |
|----------------------------|--------------------|------------------|----------|-----------------------------|------------------|--|
| S. thermophil um Pfp | E. coli ATP-PFK | 1KZH | 1PFK | ~25% | > 2.0 | Pfp is a homodimer , while E. coli PFK is a homotetra mer. Pfp has three major insertions, including an N-terminal insert, a C-terminal insert, and an autonomou s α-helical domain within the C-terminal domain.[1] |
| B. burgdorferi Pfp | E. coli ATP-PFK | Not Specified | 1PFK | Not Specified | Not Specified | The domain structure of eubacterial ATP-dependent PFKs is conserved, but B. |



| | | | | | | burgdorferi Pfp has three large insertions. [2] |
|--|--|------------------|------------------|------|------------------|---|
| Human Platelet PFKP (ATP- bound) | Human Platelet PFKP (ADP- bound) | 4XYJ | Not Specified | 100% | Not Specified | Substantial conformati onal changes upon nucleotide hydrolysis. |
| Human Liver PFKL (R-state) | Human Liver PFKL (T-state) | Not Specified | Not Specified | 100% | Not Specified | A 7-degree rotation of the regulatory domain towards the catalytic domain within each monomer upon transition from R-state to T-state.[4] |

Active Site Architecture: Pfp vs. ATP-PFK

A key differentiator between Pfp and ATP-PFK lies in the architecture of their active sites, which dictates their respective phosphoryl donor specificities.







In ATP-dependent PFKs, the active site is tailored to bind ATP. In contrast, the active site of Pfp is adapted to accommodate pyrophosphate. In Borrelia burgdorferi Pfp, specific residues play a critical role in this selectivity. For instance, Asp177, which is conserved in all PPi-PFKs, prevents the binding of the α -phosphate group of ATP.[2] Additionally, Asn181 physically blocks the space that would be occupied by the adenine moiety of ATP. Lys203 is positioned to interact with a sulfate anion, which is believed to mimic the binding of the pyrophosphate substrate.

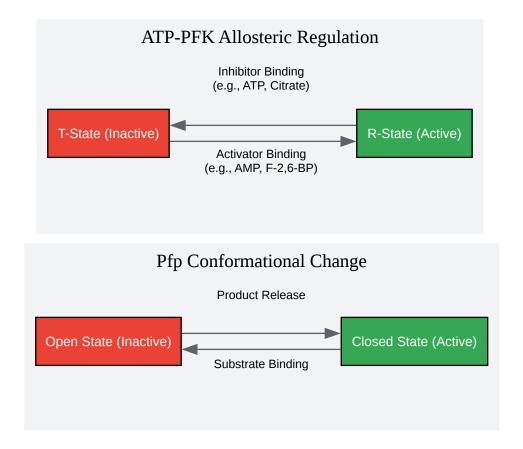
The overall domain structure, often featuring Rossmann-like folds in the N- and C-terminal domains, is a shared characteristic between Pfp and prokaryotic ATP-PFKs. The active site is typically located at the interface of these two domains.

Signaling and Conformational Changes

The catalytic cycle of phosphotransferases often involves significant conformational changes. In Spirochaeta thermophilum Pfp, the enzyme exhibits 'open' and 'closed' subunit asymmetry. The transition between these states involves a rigid-body displacement of the C-terminal and α -helical domains relative to the N-terminal domain, leading to the closure of the active site. This conformational change is crucial for catalysis and prevents the wasteful hydrolysis of the substrate.

Similarly, human phosphofructokinase-1 (PFK1) undergoes substantial conformational changes. The transition from the active R-state to the inactive T-state in the human liver isoform (PFKL) involves a 7-degree rotation of the regulatory domain. These allosteric regulations are fundamental to the control of glycolytic flux in response to the cell's energy status.





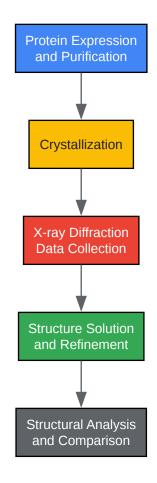
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Conformational changes in Pfp and ATP-PFK.

Experimental Protocols

The structural determination of Pfp and other phosphotransferases relies heavily on X-ray crystallography. Below is a generalized workflow and a more detailed protocol for the crystallization of a pyrophosphate-dependent phosphofructokinase.





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